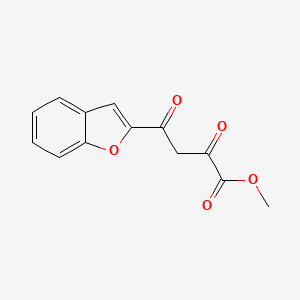

Methyl-4-(1-Benzofuran-2-yl)-2,4-dioxobutanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety in the structure contributes to its unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:

Wirkmechanismus

Target of Action

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate is a benzofuran derivative. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they interact with multiple targets

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple pathways

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Vorbereitungsmethoden

The synthesis of Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate benzofuran derivative. This intermediate is then subjected to further reactions to introduce the ester and dioxobutanoate functionalities . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate can be compared with other benzofuran derivatives, such as:

Psoralen: Known for its use in the treatment of skin diseases like psoriasis and cancer.

8-Methoxypsoralen: Used in photochemotherapy for skin conditions.

Angelicin: Another benzofuran derivative with therapeutic applications.

The uniqueness of Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Biologische Aktivität

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate typically involves the condensation of benzofuran derivatives with diketones. The compound is characterized by the presence of a benzofuran moiety, which is known for its biological significance. The synthetic route often yields high purity and good yields, allowing for further biological testing.

Biological Activity Overview

The biological activities of methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate have been assessed through various in vitro studies focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate exhibit significant antimicrobial activity against various bacterial strains. For example:

- Gram-positive bacteria : Compounds showed moderate to good activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa with varying degrees of efficacy.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | 3.12 |

| 1b | E. coli | 6.25 |

| 1c | P. aeruginosa | 12.5 |

| 1d | B. subtilis | 3.12 |

These results suggest that the presence of the benzofuran moiety enhances the antimicrobial properties of the compound .

Anticancer Activity

The anticancer potential of methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate has been evaluated in several studies, particularly against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer).

Table 2 presents the IC50 values obtained from MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 14 ± 0.5 |

| HeLa | 10 ± 0.3 |

| MDA-MB-231 | 12 ± 0.7 |

| HT-29 | 15 ± 0.6 |

These findings indicate that methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate exhibits potent antiproliferative effects across multiple cancer types .

The mechanism underlying the biological activity of methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or function as a DNA intercalator, disrupting essential cellular processes.

- Molecular Interactions : Studies utilizing molecular docking suggest that the compound interacts with key proteins involved in cancer cell signaling pathways, such as extracellular signal-regulated kinases (ERK) and fibroblast growth factor receptors (FGFR).

Case Studies

Several case studies have highlighted the efficacy of methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative showed significant inhibition against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cancer Treatment Trials : In preclinical trials, the compound exhibited a significant reduction in tumor size in xenograft models when administered alongside standard chemotherapeutics .

Eigenschaften

IUPAC Name |

methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-17-13(16)10(15)7-9(14)12-6-8-4-2-3-5-11(8)18-12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUSTDVJOALGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.